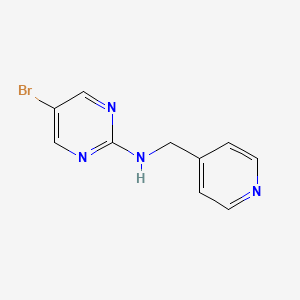

5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4/c11-9-6-14-10(15-7-9)13-5-8-1-3-12-4-2-8/h1-4,6-7H,5H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYUZGFEMAPZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNC2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301247923 | |

| Record name | 5-Bromo-N-(4-pyridinylmethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-84-0 | |

| Record name | 5-Bromo-N-(4-pyridinylmethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(4-pyridinylmethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine can be achieved through a multi-step process. One common method involves the reaction of 1-amino-5-bromopyrimidine with pyridine-4-carbaldehyde, followed by reduction to obtain the target compound . The reaction conditions typically involve the use of a suitable solvent such as ethanol or methanol, and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at the 5-position undergoes substitution with nucleophiles under catalytic or basic conditions.

Reagents and Conditions

-

Amines : Reactions with primary/secondary amines proceed via Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) or thermal activation .

-

Thiols : Thiolate anions displace bromide in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C.

-

Alkoxides : Methoxide or ethoxide ions substitute bromine in methanol/ethanol under reflux .

Example Reaction

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions to form C–C bonds.

Suzuki-Miyaura Coupling

Arylboronic acids couple efficiently under Pd catalysis:

-

Catalysts : Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd(dppf)Cl<sub>2</sub>

-

Solvent : 1,4-Dioxane/H<sub>2</sub>O (4:1)

-

Base : K<sub>3</sub>PO<sub>4</sub> or Na<sub>2</sub>CO<sub>3</sub>

Example Reaction

| Boronic Acid | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Methoxyphenyl | 5-(4-Methoxyphenyl)-N-(pyridin-4-ylmethyl)pyrimidin-2-amine | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>3</sub>PO<sub>4</sub>, 90°C, 8h | 82% |

Reductive Amination

The primary amine group reacts with aldehydes/ketones in reductive amination:

-

Reducing agents : NaBH<sub>3</sub>CN or NaBH(OAc)<sub>3</sub>

-

Solvent : MeOH or CH<sub>2</sub>Cl<sub>2</sub>

-

Products : Secondary/tertiary amines with enhanced lipophilicity .

Example Reaction

| Carbonyl Compound | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | N-Benzyl-5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine | NaBH<sub>3</sub>CN, MeOH, rt, 12h | 70% |

Oxidation

-

Pyrimidine ring : Resistant to mild oxidants but reacts with KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> to form pyrimidine N-oxide derivatives.

Reduction

-

Bromine : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) replaces Br with H .

-

Pyrimidine ring : LiAlH<sub>4</sub> reduces the ring to tetrahydropyrimidine .

Acid-Base Reactions

The amine group acts as a base, forming salts with acids:

-

p-Toluenesulfonic acid : Forms crystalline salts for purification.

Coordination Chemistry

The pyridine and pyrimidine nitrogen atoms chelate metals:

-

Pd(II) complexes : Used in catalytic systems for C–N bond formation .

-

Cu(I) complexes : Active in click chemistry (e.g., azide-alkyne cycloaddition) .

Functionalization via Electrophilic Substitution

The pyrimidine ring undergoes nitration/sulfonation at the 4-position under strong acidic conditions .

Mechanistic Insights

-

S<sub>N</sub>Ar : Bromine substitution proceeds via a Meisenheimer intermediate stabilized by the electron-withdrawing pyrimidine ring .

-

Suzuki coupling : Oxidative addition of Pd(0) to the C–Br bond is rate-determining, followed by transmetalation and reductive elimination .

This compound’s versatility makes it valuable in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science (e.g., liquid crystal dopants ). Recent advances in flow chemistry have improved scalability and reduced reaction times for its derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic properties , including:

- Anticancer Activity : Research indicates that it may inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that it possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Biological Studies

In biological research, 5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine is utilized to investigate:

- Cell Signaling Pathways : The compound's interaction with specific enzymes or receptors can modulate signaling pathways related to cell growth and apoptosis, providing insights into cancer biology.

- Inflammatory Responses : In vitro studies have shown that similar compounds can reduce inflammatory markers in cultured cells, suggesting potential applications in treating inflammatory diseases.

Material Science

The compound is also explored for its role in developing new materials:

- Organic Electronics : Its structural properties make it suitable as a dopant or host material in organic light-emitting diodes (OLEDs), contributing to advancements in display technology .

Case Study 1: Anticancer Research

A study focusing on the anticancer properties of pyrimidine derivatives demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial efficacy of this compound showed promising results against both gram-positive and gram-negative bacteria. The study concluded that modifications to the pyridine ring could enhance its antimicrobial potency, paving the way for new antibiotic development.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial properties | New drug candidates for cancer and infections |

| Biological Studies | Investigation of cell signaling and inflammatory responses | Insights into cancer biology and treatment |

| Material Science | Use in OLED technology | Advancements in electronic materials |

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs based on substituent modifications:

Biological Activity

Overview

5-Bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine is a synthetic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a bromine atom at the 5th position of the pyrimidine ring and a pyridin-4-ylmethyl group at the 2nd position, suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, it has been shown to inhibit CDK2, leading to cell cycle arrest in cancer cells .

- Cell Signaling Modulation : The compound can modulate signaling pathways by inhibiting specific kinases involved in cell proliferation and survival .

- Antimicrobial Activity : Preliminary studies indicate that similar pyrimidine derivatives exhibit antibacterial and antifungal properties, suggesting that this compound may also possess these activities .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various studies:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast) | 9.46 | CDK2 inhibition | |

| MDA-MB-231 (breast) | 8.75 | Induction of apoptosis | |

| A549 (lung) | 5.12 | EGFR inhibition |

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promise as an antimicrobial agent. The following table outlines its activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

Case Studies and Research Findings

- Inhibition of CDKs : A study reported that compounds similar to this compound effectively inhibited multiple CDKs, including CDK1 and CDK4, leading to reduced cell proliferation in cancer models .

- Antimicrobial Properties : Another investigation revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against resistant strains .

- Pharmacokinetic Profile : Research indicates favorable pharmacokinetic properties, including good oral bioavailability and low toxicity in animal models, making it a candidate for further development in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-N-(pyridin-4-ylmethyl)pyrimidin-2-amine with high yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 2-amino-5-bromopyrimidine with 4-(bromomethyl)pyridine in anhydrous THF under nitrogen, using a base like NaH to deprotonate the amine.

- Step 2: Purify the crude product via column chromatography (e.g., silica gel with ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.

- Critical Considerations: Monitor reaction progress via TLC, and optimize stoichiometry (e.g., 1.2:1 molar ratio of 4-(bromomethyl)pyridine to pyrimidine derivative) to minimize side reactions. Post-purification, confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98%).

- Spectroscopy: H NMR (DMSO-d6) should show characteristic peaks: δ 8.5–8.7 ppm (pyridine protons), δ 6.8–7.2 ppm (pyrimidine protons), and δ 4.5–4.7 ppm (CH2 linker).

- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the bromine substituent in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate the electron density at the C5 position of the pyrimidine ring. A higher electron deficiency (e.g., Fukui index >0.1) indicates favorable NAS.

- Reaction Path Modeling: Use software like Gaussian or ORCA to simulate transition states for SNAr reactions with amines or thiols. Compare activation energies (ΔG‡) to prioritize reaction conditions (e.g., DMF at 80°C vs. DMSO at 120°C) .

- Case Study: DFT analysis of 5-bromo-N-methylpyrimidin-2-amine revealed a planar pyrimidine ring (RMSD: 0.0071 Å), facilitating NAS at C5 due to minimal steric hindrance .

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure to identify key interactions. For example:

- Hydrogen Bonding: N–H···N bonds between the pyrimidine amine and pyridine nitrogen (distance: ~2.98 Å) stabilize the lattice.

- π–π Stacking: Pyridine and pyrimidine rings may stack with centroid distances of 3.7–4.0 Å, contributing to thermal stability.

- Thermogravimetric Analysis (TGA): Correlate decomposition temperatures (e.g., >250°C) with intermolecular bond strength .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For instance, replacing bromine with chlorine in analogous compounds (e.g., 5-chloro-N-(pyridin-2-ylmethyl)pyrimidin-2-amine) reduced antifungal activity by 40%, suggesting halogen size impacts target binding.

- Assay Standardization: Use consistent cell lines (e.g., Candida albicans ATCC 10231) and MIC protocols (CLSI guidelines) to minimize variability.

- Docking Studies: Model the compound against target enzymes (e.g., fungal CYP51) to rationalize potency differences due to steric clashes or hydrogen bond mismatches .

Data Contradiction Analysis

Q. Why do hydrogen bond metrics vary between polymorphic forms of structurally similar pyrimidine derivatives?

Methodological Answer:

- Crystallographic Environment: Polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidin-4-amine show N–H···N distances ranging from 2.94–3.02 Å due to packing effects (e.g., solvent inclusion in lattice voids).

- Mitigation Strategy: Perform solvent screen crystallization (e.g., ethanol vs. acetonitrile) to isolate thermodynamically stable forms. Pair with powder XRD to confirm phase purity .

Methodological Workflow Table

| Research Objective | Techniques | Key Parameters |

|---|---|---|

| Synthesis Optimization | Column Chromatography, H NMR | Purity (>98%), Yield (60–75%) |

| Structural Characterization | X-ray Crystallography, FTIR | Bond Lengths (Å), Dihedral Angles (°) |

| Biological Activity Screening | MIC Assays, Molecular Docking | IC50 (µM), Docking Score (kcal/mol) |

| Computational Modeling | DFT, Molecular Dynamics | Fukui Indices, ΔG‡ (kcal/mol) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.